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molecular formula C12H27OP B122868 Tributylphosphine oxide CAS No. 814-29-9

Tributylphosphine oxide

Cat. No. B122868
M. Wt: 218.32 g/mol
InChI Key: MNZAKDODWSQONA-UHFFFAOYSA-N
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Patent
US04371509

Procedure details

116.5 g (1 mol) chlorosulfonic acid was placed in an apparatus as described in Example 4 and reacted therein within 60 minutes with 208 g (1 mol) tributylphosphane at 18°-20° C. while cooling with ice. Towards the end of the reaction when cooling was stopped, the reaction temperature rose to 34° C. The whole was stripped at 70° C. under a pressure of 0.5 millibar. This was accompanied by a violent exothermal reaction. The temperature rose up to 140° C. The material was stripped once again at 80° C. under a pressure of 1 millibar. 263 g tributylphosphane oxide was obtained in the form of a HCl-adduct (determined by elementary analysis and 31P -NMR-spectroscopy). 90% P was in the form of a tributylphosphane oxide HCl-adduct.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
116.5 g
Type
reactant
Reaction Step Two
Quantity
208 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClS(O)(=O)=[O:3].[CH2:6]([P:10]([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH3:9].Cl>>[CH2:15]([P:10](=[O:3])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
116.5 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
208 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted
CUSTOM
Type
CUSTOM
Details
Towards the end of the reaction when
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
rose to 34° C
CUSTOM
Type
CUSTOM
Details
was stripped at 70° C. under a pressure of 0.5 millibar
CUSTOM
Type
CUSTOM
Details
This was accompanied by a violent exothermal reaction
CUSTOM
Type
CUSTOM
Details
rose up to 140° C
CUSTOM
Type
CUSTOM
Details
was stripped once again at 80° C. under a pressure of 1 millibar

Outcomes

Product
Name
Type
product
Smiles
C(CCC)P(CCCC)(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 263 g
YIELD: CALCULATEDPERCENTYIELD 120.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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